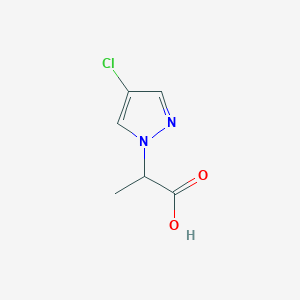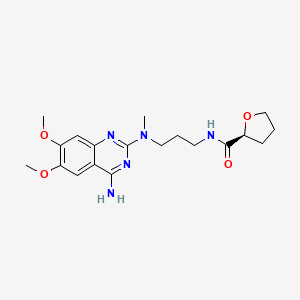
(S)-3-Butene-1,2-diol
説明
(S)-3-Butene-1,2-diol, also known as (S)-3-hydroxybutane-1,2-diol, is a chiral hydroxy-diol that is found in a number of natural products and is used in a variety of synthetic applications. It is a valuable and versatile building block for the synthesis of a variety of compounds and is used in a range of areas such as pharmaceuticals, agrochemicals, and polymers.
科学的研究の応用
Palladium-Catalyzed Synthesis and Heck Reactions
(S)-3-Butene-1,2-diol is effectively synthesized through a palladium-catalyzed dynamic kinetic asymmetric transformation, leading to its high enantiomeric purity. This method, which uses water as a co-solvent, has been optimized to require minimal catalyst concentration while maintaining high yield and enantiomeric excess. The synthesized (S)-3-Butene-1,2-diol can then be used in Heck reactions with various coupling partners. These reactions are sensitive to the electronic nature of the diol, which impacts the maintenance of its enantiopurity (Cheeseman et al., 2004).
Biobased Production from Erythritol
A continuous flow strategy has been developed for the biobased production of (S)-3-Butene-1,2-diol from erythritol, employing the deoxydehydration (DODH) process. This strategy is notable for its versatility, tunability, and robustness. It allows the production of either 3-butene-1,2-diol or butadiene with high selectivity and yield, depending on the DODH reagent/substrate ratio and process parameters. Furthermore, 3-Butene-1,2-diol can be converted into vinyl ethylene carbonate, an important industrial building block, through a carbonation step using a supported organocatalyst (Tshibalonza et al., 2018).
Gas Chromatographic Analysis in Biomonitoring
3-Butene-1,2-diol is identified as a metabolite in urine samples following exposure to 1,3-butadiene. A robust analytical method involving liquid-liquid extraction and gas chromatographic analysis has been developed. This method is significant for its high extraction efficiency and precision, making it suitable for biomonitoring purposes (Anttinen-Klemetti et al., 1999).
Nitrile Oxide Cycloadditions
(S)-3-Butene-1,2-diol and its derivatives have been studied in the context of nitrile oxide cycloadditions, showing varying degrees of erythro selectivity. This research provides insights into the reaction mechanisms and potential applications in organic synthesis (Jäger et al., 1983).
Oxidation by Alcohol Dehydrogenase
The oxidation of (S)-3-Butene-1,2-diol by alcohol dehydrogenase (ADH) has been characterized, revealing stereoselective oxidation with the formation of specific metabolites. Understanding this oxidation process is crucial for comprehending the metabolism and potential toxicity of compounds like 1,3-butadiene (Kemper & Elfarra, 1996).
Downstream Processing of Biologically Produced Diols
The recovery and purification of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, from fermentation broth are explored. This research is crucial for the efficient and cost-effective production of these compounds, which are used in various industrial applications (Xiu & Zeng, 2008).
特性
IUPAC Name |
(2S)-but-3-ene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMIAZBRRZANGB-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016476 | |
| Record name | (2S)-3-Butene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Butene-1,2-diol | |
CAS RN |
62214-39-5 | |
| Record name | 3-Butene-1,2-diol, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062214395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-3-Butene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-Butene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BUTENE-1,2-DIOL, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4142M4L8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The research paper focuses on using (2S,5S)-3-hexene-1,2,5,6-tetraol as a starting material that can be transformed into compounds structurally similar to those derived from (S)-3-butene-1,2-diol through a series of reactions, including ring-closing metathesis. This implies that (2S,5S)-3-hexene-1,2,5,6-tetraol can effectively act as a surrogate for (S)-3-butene-1,2-diol in specific chemical syntheses [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



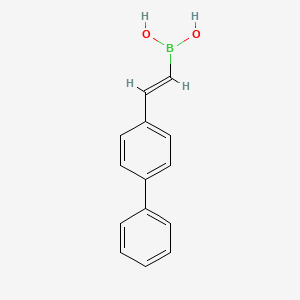


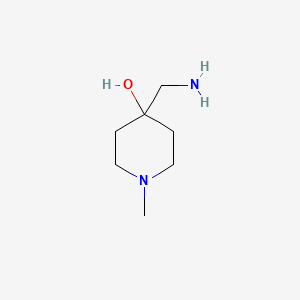
![4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1276603.png)
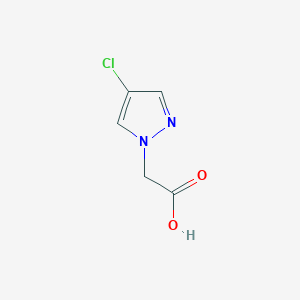
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276609.png)
